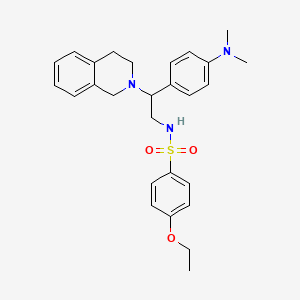

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-ethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

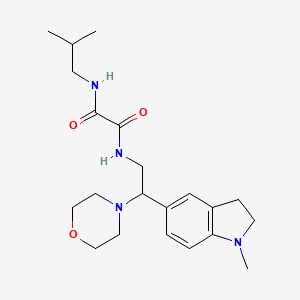

The compound "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-ethoxybenzenesulfonamide" is a structurally complex molecule that appears to be related to various pharmacologically active compounds. The presence of a dihydroisoquinoline moiety suggests potential biological activity, as this structural feature is common in molecules with therapeutic properties. The compound also contains a sulfonamide group, which is a common feature in many drugs, indicating potential for medicinal applications .

Synthesis Analysis

The synthesis of related dihydroisoquinoline compounds typically involves multi-step reactions starting from simple precursors. For instance, a modified Strecker synthesis was used to produce an α-amino nitrile with a dihydroisoquinoline structure, starting from 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide . Similarly, other research has shown the synthesis of complex molecules with dihydroisoquinoline and sulfonamide groups, which often require the use of intermediates like diazonium salts or reactions such as reductive amination and palladium-catalyzed processes .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using various spectroscopic techniques. For example, the structure of a related α-amino nitrile was elucidated using X-ray crystallography, revealing interactions such as C–H⋯N and C–H⋯π contacts forming zig-zag ribbons in the crystal lattice . These structural analyses are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Compounds with dihydroisoquinoline and sulfonamide groups can participate in a variety of chemical reactions. The reactivity can be influenced by the presence of substituents on the aromatic rings, which can affect the compound's ability to bind to DNA or proteins. For instance, some related compounds have shown the ability to intercalate with DNA, which is a mode of action relevant to antitumor activity . The substituents can also affect the lipophilicity and DNA binding strength, which are important factors in the compound's cytotoxic potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the solubility of these molecules can be low, necessitating the use of specific formulations for biological applications . The presence of functional groups like sulfonamides can also impact the compound's acidity and its interactions with biological molecules. The lipophilicity, as mentioned earlier, is an important factor for the compound's ability to cross cell membranes and bind to intracellular targets .

Scientific Research Applications

Synthesis and Antitumor Activity

Several studies have focused on the synthesis of derivatives of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-ethoxybenzenesulfonamide, examining their potential antitumor activities. For instance, amino-substituted derivatives were synthesized and evaluated for their in vitro antitumor activities, revealing that some compounds, particularly those with certain positions of substitution, showed significantly higher potency than unsubstituted parent compounds. These compounds demonstrated a strong dependence on the position of substitution for their potency against tumor cells and displayed varying degrees of cardiotoxicity (Sami et al., 1995).

Enzyme Inhibitory Kinetics and Computational Study

Another area of research involves the enzyme inhibitory kinetics and computational study of N-substituted derivatives for therapeutic applications, such as in the treatment of Alzheimer’s disease. These studies synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine, investigating their inhibitory effects on acetylcholinesterase and their antioxidant potential. Some derivatives showed significant inhibitory activity and were proposed as lead structures for designing more potent inhibitors (Abbasi et al., 2018).

Novel Synthesis Methods

Research has also been conducted on the development of novel synthesis methods for N-heteroaromatic compounds, including those related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-ethoxybenzenesulfonamide. These methods aim to enhance the efficiency of synthesizing these compounds, potentially offering new routes for their application in various therapeutic areas. One such study described the rhodium-catalyzed cyanation of chelation-assisted C-H bonds, facilitating the synthesis of various benzonitrile derivatives (Chaitanya et al., 2013).

Structural Characterization and Antimicrobial Activity

The structural characterization and evaluation of antimicrobial activity represent another significant research application. Compounds synthesized from derivatives have been analyzed for their physicochemical properties and tested against various bacterial and fungal strains, showing promising antimicrobial activities (Vanparia et al., 2010).

properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O3S/c1-4-33-25-13-15-26(16-14-25)34(31,32)28-19-27(22-9-11-24(12-10-22)29(2)3)30-18-17-21-7-5-6-8-23(21)20-30/h5-16,27-28H,4,17-20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDUOGPLKSBGCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-ethoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)

![1-Adamantyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517650.png)

![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2517652.png)

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2517653.png)

![N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2517656.png)

![3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2517659.png)

![(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517661.png)

![2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2517668.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2517671.png)